molecular formula C8H5Cl2F3 B3043378 3-(Trifluoromethyl)benzal chloride CAS No. 85301-66-2

3-(Trifluoromethyl)benzal chloride

Cat. No.: B3043378
CAS No.: 85301-66-2
M. Wt: 229.02 g/mol
InChI Key: YHSJPSUQWJNGQJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzal chloride: is an organic compound with the molecular formula C8H5Cl2F3 . It is a derivative of benzene, where a trifluoromethyl group (CF3) and a chloromethyl group (CH2Cl) are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)benzal chloride typically involves the chlorination of 3-(Trifluoromethyl)toluene. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The process involves the same chlorinating agents but may include additional steps for purification, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzal chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form 3-(Trifluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the chloromethyl group can yield 3-(Trifluoromethyl)benzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: 3-(Trifluoromethyl)benzyl derivatives.

    Oxidation: 3-(Trifluoromethyl)benzaldehyde.

    Reduction: 3-(Trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)benzal chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its trifluoromethyl group enhances the metabolic stability and bioavailability of these molecules.

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzaldehyde

Comparison: 3-(Trifluoromethyl)benzal chloride is unique due to the presence of both a trifluoromethyl group and a chloromethyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 3-(Trifluoromethyl)benzyl chloride lacks the aldehyde functionality, making it less reactive in certain nucleophilic substitution reactions. Similarly, 4-(Trifluoromethyl)benzyl chloride has the trifluoromethyl group in a different position, affecting its electronic and steric properties.

Properties

IUPAC Name

1-(dichloromethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJPSUQWJNGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)benzal chloride
Reactant of Route 2
3-(Trifluoromethyl)benzal chloride
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3-(Trifluoromethyl)benzal chloride
Reactant of Route 4
3-(Trifluoromethyl)benzal chloride
Reactant of Route 5
3-(Trifluoromethyl)benzal chloride
Reactant of Route 6
3-(Trifluoromethyl)benzal chloride

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